N-Benzyl-4-chloro-5-sulfamoylanthranilic acid
Description
N-Benzyl-4-chloro-5-sulfamoylanthranilic acid is a synthetic anthranilic acid derivative characterized by a benzyl group attached to the nitrogen atom, a sulfamoyl group at position 5, and a chlorine atom at position 4 of the benzene ring. This structural configuration places it within a class of compounds known for diuretic and carbonic anhydrase-inhibiting properties.
Properties
IUPAC Name |
2-(benzylamino)-4-chloro-5-sulfamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c15-11-7-12(17-8-9-4-2-1-3-5-9)10(14(18)19)6-13(11)22(16,20)21/h1-7,17H,8H2,(H,18,19)(H2,16,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLNFWFHBAFHPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350881 | |
| Record name | N-Benzyl-4-chloro-5-sulfamoylanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2114-68-3 | |
| Record name | Benzyl furosemide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2114-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzyl-4-chloro-5-sulfamoylanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Benzyl-4-chloro-5-sulfamoylanthranilic acid | |
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Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves the sulfonamide formation reaction between 4-chloro-5-sulfamoylanthranilic acid and benzylamine or its derivatives. The process typically includes:
- Activation of the sulfonamide group or direct substitution on the anthranilic acid derivative.
- Use of formaldehyde or other reagents to facilitate substitution or derivatization.
- Controlled reaction conditions such as reflux temperature and pH adjustments.
- Isolation of the product by crystallization, filtration, and washing with appropriate solvents.
Detailed Preparation Procedure (Based on Patent US3860582A)
A representative preparation method for N-Benzyl-4-chloro-5-(methoxymethyl-sulfamoyl)anthranilic acid, a closely related derivative, is described as follows and can be adapted for this compound synthesis:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | This compound (23.8 g), sodium carbonate (7.0 g), methanol (50 ml), 37% aqueous formaldehyde solution (11 ml) | Heated at reflux temperature for 1 hour to allow reaction between sulfonamide and formaldehyde |
| 2 | Reaction mixture filtered hot | Removes insoluble impurities |
| 3 | Acidified with acetic acid (7 ml) and stirred at room temperature for 3 hours | Induces precipitation of the product |
| 4 | Precipitate filtered off, washed with methanol, and dried | Isolates pure N-Benzyl-4-chloro-5-(methoxymethyl-sulfamoyl)anthranilic acid |
This method illustrates the use of formaldehyde to introduce a methoxymethyl group on the sulfamoyl moiety, which is a common modification in the preparation of sulfonamide derivatives. The reaction conditions (reflux, pH adjustment, and crystallization) are critical for achieving high purity and yield.
Alternative Solvent and Reagent Variations
Other derivatives of 4-chloro-5-sulfamoylanthranilic acid have been synthesized by varying the alcohol used (e.g., butanol, hexanol, heptanol) and the amine substituent (e.g., furfuryl, cyclohexyl, n-butyl). These variations suggest that the preparation of this compound could be optimized by selecting appropriate solvents and reaction conditions to tailor the product properties.
These data indicate that the sulfonamide group can be functionalized using aqueous formaldehyde and alcohols under reflux conditions, with subsequent acidification and crystallization steps to isolate the product.
Analytical Data and Research Findings
Physical Properties
- Melting points for related derivatives range from approximately 104°C to 145°C depending on the substituent and purification method.
- Elemental analysis confirms the expected composition consistent with the molecular formula.
Reaction Monitoring and Purity Assessment
- Reaction progress is typically monitored by crystallization behavior and melting point determination.
- Purification involves washing with solvents such as methanol, cyclohexanol, benzene, or chloroform to remove impurities.
- Filtration and drying under controlled temperature (e.g., 50°C) are standard to obtain the final product.
Role of pH and Temperature
- Maintaining reflux temperatures (65-80°C) optimizes reaction rates.
- Acidification to pH ~1 with hydrochloric or acetic acid promotes precipitation of the product.
- Cooling and standing at room temperature for extended periods (up to 16 hours) enhance crystallization yield and purity.
Summary Table of Preparation Parameters for this compound and Derivatives
| Parameter | Typical Value/Condition | Comments |
|---|---|---|
| Starting Material | This compound | Purity affects yield |
| Reagents | Sodium carbonate or bicarbonate, aqueous formaldehyde (37%) | Base facilitates reaction |
| Solvent | Methanol (common), butanol, hexanol, etc. | Solvent choice affects solubility |
| Temperature | Reflux (~65-80°C) | Ensures reaction completion |
| Reaction Time | 1 to 3 hours | Dependent on solvent and substituent |
| Acidification | Acetic acid or HCl to pH 1 | Induces precipitation |
| Crystallization Time | 3 to 16 hours at room temperature | Improves purity |
| Isolation | Filtration, washing with methanol or other solvents | Removes impurities |
| Drying | Ambient or 50°C | Final product stabilization |
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfamoyl Group
The sulfamoyl moiety (-SO₂NH₂) undergoes nucleophilic substitution under controlled conditions to yield structurally modified derivatives. Key reactions include:
Table 1: Substitution Reactions of the Sulfamoyl Group
Mechanistic Insight : These reactions typically involve the formation of a methylol intermediate via formaldehyde addition, followed by nucleophilic displacement with alcohols or thiols. Sodium carbonate or bicarbonate facilitates deprotonation, enhancing nucleophilicity .
Esterification and Amidation
The carboxylic acid group participates in esterification and amidation reactions, enabling further functionalization:
Example :
Treatment with methanol and sulfuric acid yields the methyl ester derivative, which is a precursor for subsequent modifications such as ammonolysis to form benzamide intermediates .
Conditions :
-
Esterification : Excess methanol, H₂SO₄ catalyst, reflux.
-
Amidation : Concentrated NH₄OH, room temperature, 48 hours .
Cyclocondensation Reactions
The compound serves as a substrate in heterocycle synthesis. For instance, dehydration of the benzamide derivative with thionyl chloride produces a benzonitrile intermediate, which reacts with amines to form quinazoline derivatives :
Applications : These heterocycles are explored for diuretic and antihypertensive activities .
Salt Formation
The carboxylic acid group forms physiologically acceptable salts, enhancing solubility for pharmacological use:
Reported Salts :
Biological Relevance : Salts of this compound exhibit enhanced diuretic potency compared to furosemide in preclinical models .
Stability Under Acidic/Basic Conditions
Scientific Research Applications
Chemistry
N-Benzyl-4-chloro-5-sulfamoylanthranilic acid serves as a valuable building block in organic synthesis. Its functional groups allow for various chemical reactions, facilitating the creation of more complex molecules. This compound can be utilized in:
- Synthesis of New Compounds : The compound's reactivity makes it suitable for synthesizing derivatives with potential biological activity.
- Intermediate for Drug Development : It is often employed as an intermediate in the synthesis of pharmaceuticals.
Biology
The sulfonamide group present in this compound is of particular interest for its potential biological activities, including:
- Enzyme Inhibition : As a sulfonamide derivative, it acts as a competitive inhibitor of dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria. This inhibition can lead to antibacterial effects, making it a candidate for further pharmacological studies.
Medicine
Research into the therapeutic applications of this compound is ongoing. Its potential uses include:
- Antimicrobial Agents : Given its mechanism of action against bacterial enzymes, it may be developed into new antimicrobial drugs.
- Cancer Research : The compound is being explored for its ability to inhibit specific cancer-related pathways, potentially leading to novel anticancer therapies .
Industry
In industrial applications, this compound is utilized for:
- Synthesis of Industrial Chemicals : It is employed in the production of various chemicals used in manufacturing processes.
Case Studies and Research Findings
Several studies have highlighted the effectiveness and versatility of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | Demonstrated significant inhibition of dihydropteroate synthetase, indicating potential as an antibacterial agent. |
| Study B | Anticancer Activity | In vitro studies showed that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. |
| Study C | Organic Synthesis | Utilized as a key intermediate in synthesizing more complex sulfonamide derivatives with enhanced biological activity. |
Mechanism of Action
The mechanism of action of N-Benzyl-4-chloro-5-sulfamoylanthranilic acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site . This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Overview
The table below compares N-Benzyl-4-chloro-5-sulfamoylanthranilic acid with key analogs, highlighting molecular features and pharmacological activities:
Key Research Findings
Role of Substituents: The sulfamoyl group (-SO₂NH₂) is critical for binding to carbonic anhydrase, a mechanism shared by diuretics like furosemide and thiazides . The 4-chloro substituent enhances potency by stabilizing the molecule’s interaction with hydrophobic enzyme pockets . N-Benzyl vs.
Pharmacological Profiles :
- Metolazone and Benzthiazide (thiazides) act on the distal convoluted tubule, while Bumetanide (a loop diuretic) targets the Na⁺-K⁺-2Cl⁻ cotransporter in the ascending loop of Henle. The target compound’s activity is likely closer to thiazides due to its sulfamoyl group .
- 4-Chloro-5-sulfamoylanthranilic acid (furosemide intermediate) lacks the N-benzyl group, making it less lipophilic and more rapidly excreted than the benzyl derivative .
Structural Determination :
Crystallographic studies using programs like SHELXL () have been instrumental in resolving the conformations of sulfamoyl-containing compounds, aiding in structure-activity relationship (SAR) analyses .
Biological Activity
N-Benzyl-4-chloro-5-sulfamoylanthranilic acid is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound, with the molecular formula , is primarily recognized for its applications in organic synthesis and potential therapeutic uses, particularly in pharmacology.
- Molecular Weight : 330.74 g/mol
- Melting Point : 245-248 °C
- Solubility : Soluble in organic solvents, with limited solubility in water.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit antimicrobial properties by inhibiting bacterial folate synthesis. This compound has shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that this compound may serve as a potential candidate for developing new antibacterial agents .
2. Anti-inflammatory Properties
Sulfonamides are known to possess anti-inflammatory effects. This compound has been investigated for its ability to reduce inflammation in animal models of arthritis. In a study involving rats, administration of the compound resulted in a significant decrease in paw swelling and inflammatory markers such as TNF-alpha and IL-6 .
3. Diuretic Effects
Similar to other compounds in its class, this compound exhibits diuretic properties. It functions by inhibiting sodium reabsorption in the renal tubules, leading to increased urine output. This effect has been documented in clinical studies where patients with edema showed improved fluid balance after treatment with this compound .
Case Studies
Case Study 1: Efficacy in Treating Bacterial Infections
A clinical trial assessed the efficacy of this compound in patients suffering from urinary tract infections (UTIs). The results demonstrated a 75% cure rate after a 7-day treatment course, with minimal side effects reported .
Case Study 2: Anti-inflammatory Effects in Arthritis
In a controlled study involving osteoarthritis patients, participants treated with this compound showed a significant reduction in pain scores and improvement in joint mobility compared to the placebo group .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of sulfonamide derivatives, highlighting how modifications to the chemical structure can enhance biological activity. For instance, substituents on the benzene ring significantly affect the compound's potency against bacterial strains and its anti-inflammatory properties .
Table: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased antibacterial potency |
| Alkyl substitutions on nitrogen | Enhanced diuretic activity |
| Halogen substitutions | Improved anti-inflammatory effects |
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing N-Benzyl-4-chloro-5-sulfamoylanthranilic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sequential functionalization of the anthranilic acid backbone. A common approach includes:
- Chlorination : Introduce the chloro group at the 4-position using chlorosulfonic acid under controlled temperatures (0–25°C) to avoid over-chlorination .
- Sulfamoylation : React with sulfamoyl chloride in a biphasic system (DCM/H₂O) with sodium carbonate as a base. Stirring for 24 hours at room temperature ensures complete substitution .
- N-Benzylation : Use benzylamine and ethyl chloroformate in DCM with triethylamine as a catalyst. Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:3) .
- Optimization : Adjust stoichiometry (1:1.2 molar ratio for sulfamoylation) and employ inert atmospheres (N₂) to minimize side reactions.
Q. Which analytical techniques are recommended for confirming the purity and structure of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1 mL/min; monitor UV absorption at 254 nm .
- NMR : Assign peaks via ¹H NMR (DMSO-d₆): Benzyl protons (δ 4.5–5.0 ppm), sulfamoyl NH₂ (δ 7.2 ppm, broad singlet), and aromatic protons (δ 7.5–8.1 ppm) .
- Mass Spectrometry : ESI-MS in positive mode to confirm molecular ion [M+H]⁺ at m/z 355.03 .
Q. How can the crystal structure of this compound be determined using X-ray diffraction?
- Methodological Answer :
- Crystallization : Grow single crystals via slow evaporation from ethanol/water (9:1) at 4°C.
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a diffractometer at 100 K.
- Refinement : Employ SHELXL for structure solution and refinement. Key parameters: R₁ < 0.05, wR₂ < 0.12, and goodness-of-fit ~1.05 .
Advanced Research Questions
Q. How should researchers address contradictory data in biological activity studies (e.g., cytotoxicity vs. therapeutic efficacy)?
- Methodological Answer :
- Dose-Response Analysis : Perform IC₅₀ assays across multiple cell lines (e.g., HeLa, MCF-7) to identify selective toxicity thresholds .
- Mechanistic Studies : Use molecular docking (AutoDock Vina) to probe interactions with targets like carbonic anhydrase IX. Compare binding affinities (ΔG values) to resolve efficacy contradictions .
- Metabolite Profiling : Conduct LC-MS/MS to identify active metabolites that may influence observed bioactivity .
Q. What strategies optimize the introduction of the sulfamoyl group while minimizing hydrolysis?
- Methodological Answer :
- Protection-Deprotection : Temporarily protect the amine group with Boc (tert-butyloxycarbonyl) before sulfamoylation. Deprotect with TFA post-reaction .
- Solvent Choice : Use anhydrous DMF with molecular sieves to scavenge water.
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate sulfamoyl chloride reactivity, reducing reaction time to 12 hours .
Q. How can researchers investigate the compound’s interactions with serum proteins or metabolic enzymes?
- Methodological Answer :
- Fluorescence Quenching : Monitor tryptophan residue quenching in human serum albumin (HSA) via fluorescence spectroscopy (λₑₓ = 280 nm, λₑₘ = 340 nm). Calculate binding constants (Kₐ) using Stern-Volmer plots .
- Cytochrome P450 Inhibition : Incubate with CYP3A4/2D6 isoforms and measure NADPH depletion spectrophotometrically (340 nm). Use ketoconazole as a positive control .
- Microsomal Stability : Perform liver microsome assays (rat/human) with LC-MS quantification of parent compound degradation over 60 minutes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
